molecular formula C17H10ClN3O5 B2648052 2-[5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole CAS No. 890642-02-1

2-[5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole

Cat. No.: B2648052
CAS No.: 890642-02-1
M. Wt: 371.73
InChI Key: DHFRAALFDNCASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole" is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with two distinct aromatic systems:

  • Position 2: A 5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-yl group, which introduces electron-withdrawing substituents (chloro and nitro) and a methylated furan moiety.

Properties

IUPAC Name

2-[5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O5/c1-9-12(16-19-20-17(26-16)14-3-2-6-24-14)8-15(25-9)11-5-4-10(18)7-13(11)21(22)23/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFRAALFDNCASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Furan Ring: The initial step involves the synthesis of the furan ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration and Chlorination:

    Formation of the Oxadiazole Ring: The final step involves the cyclization to form the 1,3,4-oxadiazole ring. This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Oxidized furans and oxadiazoles.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities. These include antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound and its derivatives are investigated for their therapeutic potential. The presence of multiple functional groups allows for interactions with various biological targets, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 2-[5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

Key structural variations in 1,3,4-oxadiazole derivatives significantly influence bioactivity. Below is a comparative analysis:

Compound Substituents Biological Activity Key Findings References
Target Compound 5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-yl (Position 2); Furan-2-yl (Position 5) Hypothesized: Antibacterial, CNS modulation Structural similarity to methylsulfonyl and nitrophenyl derivatives suggests dual activity potential. Requires empirical validation.
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole Methylsulfonyl (Position 2); 4-Fluorophenyl (Position 5) Antibacterial (Xanthomonas oryzae) Superior to commercial agents (bismerthiazole, thiodiazole copper) in reducing rice bacterial leaf blight. Induces SOD/POD enzyme activity and inhibits EPS biosynthesis in Xoo .
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) 4-Nitrophenyl (Position 5); 4-Chlorophenyl (Position 2) CNS Depressant (Antidepressant, Anticonvulsant) High activity attributed to electron-withdrawing groups at C2/C3. No neurotoxicity observed in murine models .
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Bromophenyl-propanone (Position 2); 4-Chlorophenyl (Position 5) Anti-inflammatory 59.5% inhibition (20 mg/kg), comparable to indomethacin (64.3%) .
2-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (20) 2,4-Dichlorophenyl (Position 2); Methylsulfonyl (Position 5) Rho/Myocardin Inhibitor Potent inhibition of Rho GTPase signaling pathways, relevant in cardiovascular diseases .

Key Structural-Activity Relationships

Electron-Withdrawing Groups (EWGs) :

  • Nitro, chloro, and sulfonyl groups enhance antibacterial and enzyme-inhibitory activities by increasing electrophilicity and binding affinity .
  • Example: Methylsulfonyl in Position 2 improves Xoo inhibition by 40% compared to thiol derivatives .

Aromatic Systems :

  • Fluorophenyl and chlorophenyl moieties improve membrane permeability and target specificity.
  • Furan rings (as in the target compound) may enhance π-π stacking with bacterial EPS biosynthesis enzymes .

Performance Metrics

  • Antibacterial Efficacy :

    • 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole achieves 86.76% inhibition of gumM expression (critical for bacterial EPS synthesis) at 20 μg/mL, outperforming bismerthiazol .
    • Chloronitrophenyl substituents (as in the target compound) may further enhance EPS disruption due to stronger EWGs .
  • CNS Activity :

    • Nitrophenyl-chlorophenyl derivatives (e.g., Compound XIV) exhibit IC₅₀ values <10 µM in serotonin reuptake assays, comparable to fluoxetine .

Biological Activity

The compound 2-[5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is C16H12ClN3O4C_{16}H_{12}ClN_{3}O_{4}, with a molecular weight of approximately 353.74 g/mol. The presence of furan and oxadiazole rings contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antibacterial properties. A study demonstrated that compounds with similar structures showed activity against drug-resistant strains of Staphylococcus aureus, including MRSA (methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for these compounds ranged from 8 μM to 16 μM against resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it exhibits cytotoxic effects on various cancer cell lines. For instance, compounds structurally related to oxadiazoles have shown IC50 values in the micromolar range (less than 10 μM) against cancer cells such as A549 (lung carcinoma) and others .

The mechanism by which this compound exerts its biological effects is thought to involve the following pathways:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors involved in cell signaling pathways, leading to altered cellular responses.

Case Studies

Several case studies have explored the efficacy of oxadiazole derivatives:

  • Study on MRSA : A derivative exhibited potent antibacterial activity with an MIC of 8 μM against MRSA strains. This highlights the potential for developing new antibiotics based on this chemical scaffold .
  • Cytotoxicity Assessment : In a study assessing various synthesized oxadiazole compounds, several showed significant antiproliferative effects against multiple cancer cell lines, indicating their potential as anticancer agents .

Data Tables

Activity Type Target MIC/IC50 Values Reference
AntibacterialMRSA8 μM
AnticancerA549 (Lung Carcinoma)< 10 μM
AnticancerVarious Cancer Cell Lines< 10 μM

Q & A

Q. What are the optimal synthetic routes for 2-[5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole?

The synthesis typically involves multi-step reactions, starting with the preparation of substituted furan and oxadiazole precursors. Key steps include:

  • Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions (e.g., using POCl₃ or PPA) .
  • Coupling reactions : Suzuki-Miyaura cross-coupling may link the chloronitrophenyl and furan moieties to the oxadiazole core .
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Optimization of reaction time, temperature, and solvent polarity (e.g., DMF vs. THF) is critical for yield improvement .

Q. What spectroscopic methods are used to characterize this compound?

Standard characterization techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and aromatic proton environments .
  • HRMS : High-resolution mass spectrometry for molecular weight validation (e.g., m/z accuracy within 5 ppm) .
  • IR spectroscopy : Identification of functional groups like nitro (1520–1350 cm⁻¹) and oxadiazole (C=N stretching at 1600–1500 cm⁻¹) .

Q. How is the compound’s stability assessed under experimental conditions?

Stability studies involve:

  • Thermogravimetric analysis (TGA) : To determine decomposition temperatures.
  • Solubility profiling : Testing in DMSO, ethanol, and aqueous buffers (pH 3–9) to identify degradation products via HPLC .
  • Light sensitivity : Exposure to UV-Vis light (300–800 nm) to assess photostability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar oxadiazoles?

Discrepancies in activity data (e.g., antimicrobial vs. anticancer) arise from structural nuances. Mitigation strategies include:

  • Comparative SAR analysis : Systematically varying substituents (e.g., nitro vs. methyl groups) and testing against standardized cell lines (e.g., HeLa, MCF-7) .
  • Docking studies : Computational modeling (AutoDock Vina) to predict binding affinities to targets like DNA gyrase or tubulin .
  • Batch reproducibility checks : Verify purity (>98%) via HPLC and elemental analysis to rule out impurities as confounding factors .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

Enhancement approaches include:

  • Lipid nanoparticle encapsulation : To improve aqueous solubility and reduce hepatic first-pass metabolism.
  • Pro-drug modification : Introducing hydrolyzable groups (e.g., ester linkages) for pH-dependent release in target tissues .
  • Permeability assays : Caco-2 cell monolayer tests to evaluate intestinal absorption .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

  • Model reaction pathways : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration or halogenation) .
  • Charge distribution analysis : Identify reactive sites via Mulliken population analysis or electrostatic potential maps .

Q. What experimental designs address challenges in multi-step synthesis scalability?

Critical considerations for scaling from mg to gram quantities:

  • Catalyst screening : Transition metal catalysts (e.g., Pd/C for hydrogenation) to reduce step count .
  • Flow chemistry : Continuous flow reactors to improve heat/mass transfer in exothermic steps (e.g., cyclization) .
  • Green chemistry metrics : Atom economy and E-factor calculations to minimize waste .

Q. How is structure-activity relationship (SAR) explored for this compound?

SAR studies involve:

  • Analog synthesis : Prepare derivatives with substituent variations (e.g., replacing nitro with cyano groups) .
  • Biological assays : Test against fungal pathogens (e.g., Candida albicans) or cancer cell lines, correlating IC₅₀ values with electronic/hydrophobic parameters .
  • 3D-QSAR modeling : CoMFA or CoMSIA to map steric/electrostatic fields influencing activity .

Methodological Tables

Q. Table 1. Key Characterization Data for Related Oxadiazoles

Compound ClassNMR Shifts (δ, ppm)IR Peaks (cm⁻¹)Biological ActivityReference
Nitrophenyl-oxadiazole8.2 (d, Ar-H)1520 (NO₂)Antifungal (MIC: 2 µg/mL)
Chlorophenyl-oxadiazole7.8 (s, Ar-H)1600 (C=N)Anticancer (IC₅₀: 10 µM)

Q. Table 2. Synthetic Yield Optimization

Reaction ConditionSolventCatalystYield (%)Purity (%)
Room temperature, 24 hDMFNone4592
Reflux, 12 hTHFPPA7897
Microwave, 150°C, 30 minToluenePOCl₃8599

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.